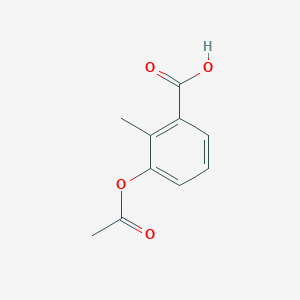
3-Acetoxy-2-methylbenzoic acid
Cat. No. B019051
Key on ui cas rn:
168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910605
Procedure details


A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).


[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
93.7%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=[O:13])[C:2]1C=CC=CC=1.[OH-].[Na+].[H][H].C(OC(=O)C)(=[O:25])C.Cl>O.[Pd]>[C:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=[O:13])(=[O:25])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C=CC1)C
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
49.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension is stirred for a further half hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are injected at a temperature of 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the absorption of hydrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off at room temperature through a pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
735.8 g of a crude solution are obtained, from which 7.1g of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are separated off in a separating funnel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 50 g of ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37.5 g | |
| YIELD: PERCENTYIELD | 93.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
